molecular formula C26H22N6O5S B2631934 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide CAS No. 901736-53-6

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2631934
CAS RN: 901736-53-6
M. Wt: 530.56
InChI Key: PXQXCAJTPGXXMJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a triazoloquinazolin group, a nitrophenyl group, and an acetamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The triazoloquinazolin group, in particular, would contribute to the complexity of the structure .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have investigated derivatives of this compound for their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. Mechanistic studies have explored interactions with key cellular pathways involved in cancer development .

Antimicrobial Properties

The compound’s structural features make it an interesting candidate for antimicrobial research. Studies have evaluated its effectiveness against bacteria, fungi, and other pathogens. Researchers have explored its mode of action, potential synergies with existing antibiotics, and its impact on drug-resistant strains .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazine derivatives have demonstrated analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory conditions .

Antioxidant Activity

The presence of sulfur and nitrogen atoms in the triazolothiadiazine core contributes to its antioxidant potential. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative disorders and cardiovascular conditions .

Antiviral Applications

Triazolothiadiazines have been explored as potential antiviral agents. Researchers have studied their effects against viral infections, including RNA and DNA viruses. Understanding their mechanisms of action and selectivity is essential for developing effective antiviral therapies .

Enzyme Inhibition

The compound exhibits enzyme inhibitory activity, particularly against carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These enzymes play critical roles in various physiological processes, and their modulation can have therapeutic implications. Researchers have investigated the binding interactions between the compound and these enzymes .

Aromatase Inhibitors

Aromatase inhibitors are crucial in breast cancer treatment. Triazolothiadiazine derivatives have been studied for their potential as aromatase inhibitors, which could help suppress estrogen production and prevent hormone-dependent cancers .

Antitubercular Agents

Given the global burden of tuberculosis, identifying novel antitubercular compounds is essential. Triazolothiadiazines have been evaluated for their activity against Mycobacterium tuberculosis. Researchers aim to develop more effective and less toxic treatments for tuberculosis using these compounds .

Future Directions

Future research on this compound could involve exploring its potential applications, particularly in medicinal chemistry. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O5S/c1-15-5-4-6-17(11-15)27-23(33)14-38-26-28-20-13-22(37-3)21(36-2)12-19(20)25-29-24(30-31(25)26)16-7-9-18(10-8-16)32(34)35/h4-13H,14H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQXCAJTPGXXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide

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